(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide
Description
This compound features a Z-configuration isoindole core fused with a cyano-oxoethylidene group and a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(1-phenylethylamino)ethylidene]isoindol-1-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-15(16-8-3-2-4-9-16)26-23(29)19(14-25)21-17-10-5-6-11-18(17)22(27-21)28-24(30)20-12-7-13-31-20/h2-13,15H,1H3,(H,26,29)(H,27,28,30)/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEQPEWYNYOTEL-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a complex organic compound noted for its unique structural features, including an isoindole core, a thiophene moiety, and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, suggesting possible therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The unique combination of functional groups such as the carboxamide and cyano groups suggests that this compound could engage in diverse biological activities.
| Structural Feature | Description |
|---|---|
| Isoindole Core | Provides a framework for biological interaction. |
| Thiophene Moiety | May enhance pharmacological properties. |
| Cyano Group | Potentially increases reactivity and binding affinity. |
Anticancer Properties
Preliminary studies indicate that (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide exhibits significant anticancer activity. Computational docking studies suggest that it may interact with key enzymes and receptors involved in cancer cell proliferation and survival pathways.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays, particularly against Gram-negative bacteria. In vitro studies demonstrated moderate inhibitory effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Neuroprotective Effects
The presence of the isoindole and cyano groups may also contribute to neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant growth inhibition at low micromolar concentrations. The mechanism was linked to apoptosis induction through activation of caspase pathways.
- Microbial Inhibition : In a comparative study against standard antibiotics, (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide exhibited lower minimum inhibitory concentrations (MICs), indicating its potential as an effective antimicrobial agent.
Interaction Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules. These studies help identify potential binding sites and affinities for target proteins, which can guide further experimental validation.
Comparison with Similar Compounds
The uniqueness of (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Cyanoisatin | Contains cyano and carbonyl groups | Anticancer properties | Lacks thiophene moiety |
| Thiophene Derivatives | Thiophene ring present | Antimicrobial activity | Varies significantly in side chains |
| Isoindole Derivatives | Isoindole core present | Diverse biological activities | Different functional groups |
Comparison with Similar Compounds
Substituent-Based Structural Analysis
The table below highlights key structural variations and their implications:
Key Observations :
- Phenylethyl vs. Butylamino: The phenylethyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the butylamino analog .
- Hydrazide vs. Carboxamide: Gallic hydrazides () prioritize antioxidant activity via phenolic hydroxyl groups, whereas thiophene carboxamides focus on heterocyclic interactions .
Pharmacological and Functional Comparisons
- Kinase Inhibition Potential: Structural similarity to ’s carboxamide derivatives (e.g., pyrimido-pyrimidine core) implies possible kinase-targeting applications, though the isoindole system may alter selectivity .
- Toxicity Profile: Thiophene derivatives like those in show genotoxicity in mammalian cells, a critical consideration for the target compound’s development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
